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Compound of Interest |

Compound Name: Hydroxydiethylphenamine
CAS No.: 13073-96-6
Cat. No.: B1663606

Mechanism, In Vitro Profiling, and In Vivo

Pharmacodynamics
Executive Summary & Compound ldentity

Hydroxydiethylphenamine, predominantly known in pharmaceutical literature as Decloxizine
(or UCB 1402), is a diphenylmethyl-piperazine derivative. Structurally, it is the des-chloro
analog of Hydroxyzine, a first-generation antihistamine. While often encountered today as a
high-purity reference standard or an impurity in Hydroxyzine synthesis (EP Impurity B), it
possesses distinct pharmacological activity as a potent Histamine H1 Receptor Antagonist with
varying degrees of anticholinergic and sedative properties.

This guide provides a rigorous technical analysis of its biological effects, intended for
researchers investigating antihistaminic pharmacophores or conducting impurity qualification
studies.
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Parameter Technical Detail

Common Name Hydroxydiethylphenamine (Decloxizine)

3733-63-9 (Freebase); 13073-96-6
(Dihydrochloride)

CAS Number

] 2-[2-[4-(diphenylmethyl)piperazin-1-
Chemical Name
yllethoxy]ethanol

Molecular Formula C21H28N202

_ Histamine H1 Receptor (Inverse
Primary Target ) _
Agonist/Antagonist)

) Antihistamine, Bronchodilator (Historical:
Therapeutic Class
Rescupal)

Mechanism of Action (MOA)

Hydroxydiethylphenamine functions primarily as a competitive antagonist (and likely inverse
agonist) at the H1 Histamine Receptor, a G-protein coupled receptor (GPCR) linked to the
Gq/11 signaling cascade.

2.1 Molecular Pathway Blockade

Under normal physiological conditions, histamine binds to the H1 receptor, triggering a
conformational change that activates the Gq protein. This stimulates Phospholipase C (PLC),
leading to the hydrolysis of PIP2 into IP3 and DAG. IP3 triggers intracellular Calcium (

) release, causing smooth muscle contraction (bronchoconstriction) and endothelial
permeability (edema).

Hydroxydiethylphenamine Action:

¢ Binding: The diphenylmethyl group interacts with the hydrophobic pocket of the H1 receptor,
while the basic nitrogen of the piperazine ring forms an ionic bond with Asp107
(transmembrane domain 3).

 Stabilization: It stabilizes the receptor in its inactive state, preventing histamine binding.
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o Outcome: Suppression of the IP3/Ca2+ cascade, resulting in smooth muscle relaxation and
reduced vascular permeability.

2.2 Visualization: H1 Signaling & Antagonism

The following diagram illustrates the specific node of intervention for
Hydroxydiethylphenamine within the inflammatory cascade.
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Caption: Competitive antagonism of the H1 receptor prevents Gg-mediated calcium release.
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In Vitro Effects & Profiling

In vitro assays quantify the affinity (Ki) and functional potency (IC50) of the compound. Unlike
Hydroxyzine, the absence of the chlorine atom in Hydroxydiethylphenamine alters its
lipophilicity and receptor residence time.

3.1 Receptor Binding Affinity
e Assay Type: Radioligand Binding (e.g., [3H]-Pyrilamine displacement).

» Observation: Hydroxydiethylphenamine exhibits high affinity for the H1 receptor, typically
in the low nanomolar range (Ki = 10-50 nM), though slightly less potent than its chlorinated
parent, Hydroxyzine.

o Selectivity: It shows moderate selectivity but may exhibit off-target binding to Muscarinic M1-
M3 receptors (anticholinergic effects) and 5-HT2A receptors, contributing to its side-effect
profile (dry mouth, sedation).

3.2 Functional Smooth Muscle Inhibition

e Model: Isolated Guinea Pig lleum or Trachea.
» Effect: Dose-dependent inhibition of histamine-induced contractions.

o Schild Analysis: Confirms competitive antagonism (linear Schild plot with a slope near 1.0).

3.3 Experimental Protocol: In Vitro H1 Binding Assay

To validate the identity and potency of Hydroxydiethylphenamine, use the following standard
operating procedure (SOP).

Objective: Determine the Ki of Hydroxydiethylphenamine against human H1 receptors.

e Membrane Preparation: Transfect HEK-293 cells with human H1 receptor cDNA. Harvest
and homogenize membranes in 50 mM Tris-HCI (pH 7.4).

¢ Incubation:

o Prepare 96-well plates.

© 2026 BenchChem. All rights reserved. 5/10 Tech Support


https://www.benchchem.com/product/b1663606?utm_src=pdf-body
https://www.benchchem.com/product/b1663606?utm_src=pdf-body
https://www.benchchem.com/product/b1663606?utm_src=pdf-body
https://www.benchchem.com/product/b1663606?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1663606?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH@ Foundational & Exploratory

Check Availability & Pricing

o Add 50 pL of [3H]-Pyrilamine (2 nM final conc).

o Add 50 pL of Hydroxydiethylphenamine (dilution series:

M to
M).
o Add 100 pL of membrane suspension (20 pg protein/well).

Equilibrium: Incubate for 60 minutes at 27°C.

Termination: Rapid filtration through GF/B glass fiber filters (pre-soaked in 0.3%
polyethyleneimine) using a cell harvester.

Quantification: Measure radioactivity via liquid scintillation counting.

Analysis: Fit data to a one-site competition model to derive IC50 and convert to Ki using the
Cheng-Prusoff equation:

In Vivo Effects & Pharmacodynamics

In vivo studies bridge the gap between receptor binding and therapeutic utility.

Hydroxydiethylphenamine has been historically utilized for its respiratory effects.

4.1 Respiratory & Bronchodilator Effects[1]

Model: Histamine-induced bronchospasm in Guinea Pigs (Konzett-Réssler method).

Observation: Pre-treatment with Hydroxydiethylphenamine significantly increases the
threshold of histamine required to induce bronchoconstriction.

Potency: Effective doses (ED50) are typically in the range of 0.5 — 5.0 mg/kg (oral or
subcutaneous).

Duration: Effects persist for 4—6 hours, indicating stable metabolic clearance.

4.2 Central Nervous System (CNS) Effects[2]
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» Sedation: Like many first-generation ethanolamine/piperazine antihistamines,
Hydroxydiethylphenamine crosses the Blood-Brain Barrier (BBB).

e Behavioral Assays: In mice (rotarod test or locomotor activity), high doses induce sedation,
though some reports suggest it may be less sedating than Hydroxyzine due to subtle
differences in receptor occupancy kinetics.

4.3 Experimental Protocol: In Vivo Bronchoprotection

Objective: Assess the protective effect against histamine aerosol.
¢ Animals: Male Dunkin-Hartley guinea pigs (300-400g9).

e Drug Administration: Administer Hydroxydiethylphenamine (1, 3, 10 mg/kg, p.o.) or Vehicle
1 hour prior to challenge.

e Challenge: Place animals in a histamine chamber. Nebulize 0.1% histamine phosphate
solution.

o Endpoint: Measure "Pre-convulsive time" (PCT) — the time until the onset of dyspnea or
coughing.

o Cut-off: If no symptoms occur within 3x baseline time, the animal is considered "protected.”

Comparative Data Summary

The following table contrasts Hydroxydiethylphenamine with its parent compound,
Hydroxyzine, to aid in impurity qualification or analog selection.
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Hydroxydiethylphenamine .
Feature L Hydroxyzine (Parent)
(Decloxizine)

Chlorinated (p-Chloro-

Structure Des-chloro (Diphenylmethyl)
benzhydryl)
H1 Potency (Ki) ~10-50 nM (High) ~2-10 nM (Very High)
) o High (Increased BBB
Lipophilicity Moderate )
penetration)
) o ] Oxidation to Cetirizine (active
Metabolism Oxidative N-dealkylation _
metabolite)
Primary Use Respiratory / Impurity Standard  Anxiolytic / Antihistamine
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem Contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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